molecular formula C7H10BrN3 B12083368 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- CAS No. 1185316-63-5

2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-

Cat. No.: B12083368
CAS No.: 1185316-63-5
M. Wt: 223.12 g/mol
InChI Key: FKEZTWXQOAQUAW-UAVYNJCWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- typically involves the bromination of pyrazinamine derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of deuterated reagents, such as deuterated methyl iodide, is essential to introduce the deuterium atoms into the compound. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of deuterium can influence the compound’s metabolic stability and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it particularly valuable in drug development and other applications where stability and reactivity are crucial.

Properties

CAS No.

1185316-63-5

Molecular Formula

C7H10BrN3

Molecular Weight

223.12 g/mol

IUPAC Name

3-bromo-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-4(2)5-3-10-7(9)6(8)11-5/h3-4H,1-2H3,(H2,9,10)/i1D3,2D3,4D

InChI Key

FKEZTWXQOAQUAW-UAVYNJCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CN=C(C(=N1)Br)N)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=CN=C(C(=N1)Br)N

Origin of Product

United States

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